molecular formula C19H22N4O2 B11001476 N-pyridin-2-yl-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

N-pyridin-2-yl-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11001476
M. Wt: 338.4 g/mol
InChI Key: WTLJXBBMCMCYDM-INIZCTEOSA-N
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Description

N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a benzyl group, a pyridylamino group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-pyridylamine with benzyl bromide to form N-benzyl-2-pyridylamine. This intermediate is then reacted with ethyl oxalyl chloride to form N-benzyl-2-oxo-2-(2-pyridylamino)ethyl oxalate. Finally, the oxalate is reacted with pyrrolidine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzyl and pyridyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1S)-1-benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide oxides, while reduction may produce N-[(1S)-1-benzyl-2-amino-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide .

Scientific Research Applications

N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in glucose regulation and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-Benzyl-2-oxo-2-(2-pyridylamino)ethyl]-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-(pyridin-2-ylamino)propan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C19H22N4O2/c24-18(22-17-10-4-5-11-20-17)16(14-15-8-2-1-3-9-15)21-19(25)23-12-6-7-13-23/h1-5,8-11,16H,6-7,12-14H2,(H,21,25)(H,20,22,24)/t16-/m0/s1

InChI Key

WTLJXBBMCMCYDM-INIZCTEOSA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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